molecular formula C15H19N3O4S2 B2753307 METHYL 4,5-DIMETHYL-2-{2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE CAS No. 1164457-76-4

METHYL 4,5-DIMETHYL-2-{2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE

Cat. No.: B2753307
CAS No.: 1164457-76-4
M. Wt: 369.45
InChI Key: DQYXQWGEYYPASN-FOCLMDBBSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a 2-thioxoacetamide backbone fused with a thiazolidinone ring and a substituted thiophene moiety. Its structure includes:

  • A thiophene-3-carboxylate ester core with 4,5-dimethyl substituents.
  • A thiazolidinone ring with a (2E)-methylimino group, a 3-methyl substituent, and a 4-oxo functional group.
  • A methylacetamido linker bridging the thiophene and thiazolidinone moieties.

Properties

IUPAC Name

methyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S2/c1-7-8(2)23-12(11(7)14(21)22-5)17-10(19)6-9-13(20)18(4)15(16-3)24-9/h9H,6H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYXQWGEYYPASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)N(C(=NC)S2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4,5-DIMETHYL-2-{2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of the thiazolidinone moiety. Key steps include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazolidinone Moiety: This involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the thiazolidinone ring.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 4,5-DIMETHYL-2-{2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiophene ring or the thiazolidinone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create complex molecules efficiently. Key applications include :

  • Synthesis of Novel Compounds : It is utilized to develop new chemical entities that can lead to innovative materials and pharmaceuticals.
  • Intermediates in Chemical Reactions : The compound can act as an intermediate in the synthesis of other functionalized thiophene derivatives, which are important in various chemical industries.

Pharmaceutical Development

Methyl 4,5-dimethyl-2-{2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}thiophene-3-carboxylate has shown promise in drug development due to its potential biological activities. Notable aspects include :

  • Anti-inflammatory Properties : Research indicates that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .
  • Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties, which can be explored for developing new antibiotics or antifungal agents .

Agricultural Chemistry

In agriculture, this compound can be utilized to formulate agrochemicals that enhance crop protection and yield. Specific applications are :

  • Pesticide Development : It can be incorporated into formulations for pesticides, targeting specific pests while minimizing environmental impact.
  • Herbicide Formulations : The compound may also play a role in developing selective herbicides that protect crops from weeds without harming the plants .

Material Science

The unique chemical properties of methyl 4,5-dimethyl-2-{2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-y]acetamido}thiophene-3-carboxylate make it suitable for advanced material applications. Key uses include :

  • Polymer Production : It can be used as a monomer or additive in the synthesis of polymers that exhibit improved mechanical and thermal properties.
  • Coatings and Composites : The compound may enhance the durability and performance of coatings and composite materials used in various industrial applications .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of derivatives based on methyl 4,5-dimethyl-2-{2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-y]acetamido}thiophene-3-carboxylate. Results showed significant inhibition of inflammatory markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Agricultural Application

Research on the application of this compound in agrochemicals demonstrated its effectiveness as a herbicide. Field trials indicated that formulations containing this compound significantly reduced weed populations while maintaining crop health .

Mechanism of Action

The mechanism of action of METHYL 4,5-DIMETHYL-2-{2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to five analogs from , which share the 2-thioxoacetamide-thiazolidinone framework but differ in substituents and appended groups. Key trends in synthesis yields, melting points, and structural variations are summarized below:

Table 1: Comparative Analysis of Structural Analogs

Compound ID Key Substituents/Modifications Yield (%) Melting Point (°C) Analytical Methods
9 4-Chlorobenzylidene, 4-methoxyphenyl 90 186–187 $^1$H-NMR, MS
10 1H-indol-3-ylmethylene, phenyl 83 206–207 $^1$H-NMR, MS
11 4-Methylphenacylidene, phenyl 65 147–148 $^1$H-NMR, MS
12 5-Nitro-2-furylmethylene, 4-fluorophenyl 53 155–156 $^1$H-NMR, MS
13 5-Nitro-2-furylmethylene, 4-chlorophenyl 58 159–160 $^1$H-NMR, MS
Target Thiophene-3-carboxylate ester, methylimino group N/A N/A Not reported in evidence

Structural and Functional Insights:

Substituent Effects on Yield: Compounds with electron-withdrawing groups (e.g., nitro-furyl in 12 and 13) exhibit lower yields (53–58%) compared to those with electron-donating groups (e.g., methoxy in 9: 90%) . The target compound’s methyl and methylimino groups (electron-donating) may favor higher synthetic efficiency, though empirical data is lacking.

Melting Point Trends :

  • Bulky aromatic substituents (e.g., indole in 10) correlate with higher melting points (206–207°C), likely due to enhanced intermolecular interactions. The target’s thiophene ester and methyl groups could reduce melting points relative to 9–13 by decreasing polarity and crystallinity.

Backbone Modifications :

  • Unlike analogs 9–13, which feature phenyl/aryl acetamide groups, the target incorporates a thiophene-3-carboxylate ester . This substitution may enhance lipophilicity and alter bioavailability compared to its phenyl-based counterparts.

Thiazolidinone Ring Variations: The target’s (2E)-methylimino group distinguishes it from analogs 9–13, which have thioxo or oxo groups at position 2.

Biological Activity

Methyl 4,5-dimethyl-2-{2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}thiophene-3-carboxylate is a complex compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene core with multiple substituents, including a thiazolidinone moiety and methyl groups. These structural elements are believed to contribute to its diverse biological activities.

Property Details
IUPAC Name This compound
Molecular Formula C₁₅H₁₈N₂O₄S
Molecular Weight 318.38 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in proliferative pathways, leading to reduced cell growth in cancer cells.
  • Induction of Apoptosis : It has been observed to induce apoptosis in various cancer cell lines through mitochondrial pathways.
  • Antimicrobial Activity : The presence of the thiazolidinone moiety enhances its interaction with bacterial membranes, leading to antimicrobial effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can:

  • Inhibit proliferation of various cancer cell lines (IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL) .
  • Induce apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial activity against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition at relatively low concentrations .

Case Studies and Research Findings

  • Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against HeLa cells, with an IC50 value indicating potent cytotoxicity .
  • Antimicrobial Studies : Research conducted by Saeed et al. (2010) reported that thiophene derivatives exhibit broad-spectrum antimicrobial properties, with this compound being particularly effective against resistant strains .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound engages in hydrogen bonding and π–π stacking interactions with nucleic acids and proteins, enhancing its bioactivity .

Comparative Analysis with Similar Compounds

This compound's structure allows for comparison with other thiophene derivatives:

Compound Name Structural Features Biological Activity
Methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylateNitro group substitutionAnticancer and antimicrobial
Methyl 4,5-dimethyl-2-(3-chlorobenzamido)thiophene-3-carboxylateChlorine substitutionAnticancer
Methyl 4,5-dimethyl-2-(benzothiophene)thiophene-3-carboxylateBenzothiophene coreAnticancer

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

  • The compound’s core structure involves thiazolidinone and thiophene moieties. A validated approach involves refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture (2:1 v/v) for 2–5 hours, followed by recrystallization from DMF-ethanol to isolate the product . Key steps include stoichiometric control (e.g., 1.1 equiv of formyl derivatives for imine formation) and using sodium acetate as a base to facilitate cyclization . Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .

Q. How should researchers characterize its stability under varying storage conditions?

  • Stability studies should include thermal analysis (TGA/DSC) to identify decomposition temperatures and hygroscopicity tests (exposure to 40–80% relative humidity for 72 hours). For thiazolidinone derivatives, degradation via hydrolysis of the imine bond is common; thus, storage in anhydrous DMSO at −20°C under nitrogen is recommended . Monitor stability via FT-IR (loss of C=N stretch at ~1600 cm⁻¹) and NMR (disappearance of imine proton at δ 8.2–8.5 ppm) .

Q. What spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR : Assign the methylimino group (δ 2.8–3.1 ppm for N–CH3) and thiophene carbons (δ 120–140 ppm) .
  • FT-IR : Confirm the 4-oxo-thiazolidinone ring (C=O stretch at ~1700 cm⁻¹) and acetamido linkage (N–H bend at ~1550 cm⁻¹) .
  • HRMS : Use ESI+ mode to verify the molecular ion ([M+H]+) with mass error <5 ppm .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve electronic structure ambiguities in the thiazolidinone-thiophene system?

  • Perform geometry optimization at the B3LYP/6-31G(d,p) level to calculate bond lengths and angles. For example, the (2E)-methylimino group’s configuration can be validated by comparing experimental vs. computed 13C chemical shifts (RMSD <3 ppm) . Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity, such as nucleophilic attack at the 4-oxo position .

Q. What experimental strategies address contradictions in reported reaction yields for analogous thiazolidinones?

  • Discrepancies often arise from oxocompound purity (e.g., 3-formyl derivatives) or reflux duration. Use in-situ FT-IR to monitor imine formation (disappearance of –NH2 peaks at ~3350 cm⁻¹) and optimize reaction time . If yields remain low (<50%), substitute acetic acid with trifluoroacetic acid (TFA) to enhance electrophilicity of the carbonyl group .

Q. How can structure-activity relationships (SAR) be explored for this compound’s potential bioactivity?

  • Modify the methylimino group (e.g., replace with ethyl or phenyl) and assess changes via:

  • Enzyme inhibition assays : Test against cysteine proteases (thiazolidinones target cathepsin B) .
  • Molecular docking : Use AutoDock Vina to simulate binding to active sites (e.g., PDB ID 1MAH) .
    • Correlate substituent electronegativity (Hammett σ values) with activity trends .

Methodological Notes

  • Synthetic Reproducibility : Ensure anhydrous conditions for thiazolidinone formation, as trace water hydrolyzes intermediates .
  • Data Validation : Cross-reference NMR shifts with analogous compounds (e.g., ethyl 2-amino-4-methyl-5-thiazolecarboxylate, δ 2.4 ppm for CH3) .
  • Safety : Use fume hoods and nitrile gloves due to potential irritancy of thiophene derivatives (LD50 >500 mg/kg in rodents) .

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